Bienvenue dans la boutique en ligne BenchChem!

2-(Dipropylsulfamoyl)benzoic acid

Regiochemistry Positional isomerism Chemical procurement integrity

2‑(Dipropylsulfamoyl)benzoic acid (CAS 1016723‑74‑2) is the ortho‑isomer, structurally and functionally distinct from probenecid (para‑isomer). The ortho‑effect triggers a pKa shift that facilitates acid‑catalysed cyclodehydration to benzosultams—privileged scaffolds for kinase & carbonic anhydrase libraries. The 1,2‑carboxylate–sulfonamide geometry forms a bidentate metal‑binding pocket for metalloenzyme inhibitor or MOF linker design. Use as a negative‑control for probenecid‑targeted pharmacology studies. Procure with confidence for differentiated synthesis and bioisostere exploration.

Molecular Formula C13H19NO4S
Molecular Weight 285.36
CAS No. 1016723-74-2
Cat. No. B2440652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dipropylsulfamoyl)benzoic acid
CAS1016723-74-2
Molecular FormulaC13H19NO4S
Molecular Weight285.36
Structural Identifiers
SMILESCCCN(CCC)S(=O)(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C13H19NO4S/c1-3-9-14(10-4-2)19(17,18)12-8-6-5-7-11(12)13(15)16/h5-8H,3-4,9-10H2,1-2H3,(H,15,16)
InChIKeyOOAFLQVYVWVEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dipropylsulfamoyl)benzoic Acid (CAS 1016723-74-2): Procurement-Relevant Identity, Classification, and Key Physicochemical Profile


2-(Dipropylsulfamoyl)benzoic acid (CAS 1016723-74-2) is the ortho‑positional isomer of the dipropylsulfamoyl‑benzoic acid family, bearing the sulfamoyl substituent at the 2‑position of the benzoic acid ring . Its molecular formula is C13H19NO4S (MW 285.36 g/mol), and it is classified by multiple suppliers as a synthetic building block rather than a finished active pharmaceutical ingredient . Critically, this compound is NOT probenecid—probenecid is the para‑isomer, 4‑(dipropylsulfamoyl)benzoic acid (CAS 57‑66‑9)—despite erroneous conflation by some vendor databases [1]. Key computed molecular descriptors include an XLogP3 of 2.4, a topological polar surface area of 83.1 Ų, 5 hydrogen‑bond acceptors, 1 hydrogen‑bond donor, and 7 rotatable bonds .

Why 2-(Dipropylsulfamoyl)benzoic Acid Cannot Be Interchanged with Probenecid or Other Positional Isomers: A Procurement Risk Brief


Substituting 2-(dipropylsulfamoyl)benzoic acid with the para‑isomer probenecid (CAS 57‑66‑9) or the meta‑isomer (CAS 53212‑78‑5) introduces scientifically consequential differences that are not mitigated by identical molecular formula (C13H19NO4S) or molecular weight (285.36 g/mol). The ortho‑positioning of the sulfamoyl group relative to the carboxylic acid triggers the well‑established ortho effect: steric hindrance twists the carboxyl group out of the plane of the aromatic ring, disrupting resonance and yielding a stronger acid than the para‑isomer [1]. This pKa shift alters solubility–pH profiles, ionisation state at physiological and formulation‑relevant pH, and hydrogen‑bonding patterns. Furthermore, probenecid is a marketed uricosuric drug with extensively characterised pharmacology—including renal OAT inhibition, pannexin channel blockade, and TRPV2 agonism—while the ortho‑isomer is classified and sold exclusively as a chemical building block with no established biological target profile [2]. The quantitative evidence below demonstrates that these differences are measurable and procurement‑relevant.

Quantitative Differentiation Evidence for 2-(Dipropylsulfamoyl)benzoic Acid (CAS 1016723-74-2) Against Closest Comparators


Regiochemical Identity: Ortho vs. Para Isomer – A Procurement-Critical Distinction Frequently Obscured by Vendor Misannotation

2-(Dipropylsulfamoyl)benzoic acid is the ortho‑isomer (sulfamoyl at ring position 2). Its frequently cited conflation with probenecid—which is unambiguously 4-(dipropylsulfamoyl)benzoic acid (para‑isomer, CAS 57‑66‑9)—is chemically incorrect [1]. Multiple vendor databases and automated scraping sites erroneously assign probenecid's pharmacology, IUPAC name, and CAS number to this ortho‑compound . The SMILES string confirms the ortho‑substitution: CCCN(CCC)S(=O)(=O)c1ccccc1C(=O)O, with the sulfamoyl group on the carbon adjacent to the carboxyl carbon, versus the para‑isomer CCCN(CCC)S(=O)(=O)c1ccc(C(=O)O)cc1 . This constitutes a discrete, immutable structural difference with consequences for every downstream property.

Regiochemistry Positional isomerism Chemical procurement integrity

Physicochemical Data Availability Gap: Ortho Isomer Lacks Fundamental Characterisation Parameters Present for the Para Isomer

A direct comparison of available physicochemical data reveals that 2-(dipropylsulfamoyl)benzoic acid has no reported melting point, boiling point, or density in standard databases, whereas probenecid (para‑isomer) is exhaustively characterised. ChemSrc lists melting point, boiling point, density, and flash point all as 'N/A' for CAS 1016723-74-2 . In contrast, probenecid (CAS 57-66-9) has a USP‑specified melting range of 198–200 °C (literature range 194–202 °C) [1], defined solubility in acetone, ethanol, chloroform, and aqueous alkali, and a reported pKa of 3.4 (or 5.8 depending on methodology) [2]. This data scarcity for the ortho isomer means that users must independently verify key physical properties before formulation or reaction design, incurring additional characterisation burden.

Physicochemical characterisation Melting point Data completeness

Computational Lipophilicity and Polarity: Measurable Divergence Between Ortho and Para Isomers

Computed molecular descriptors reveal small but measurable differences between the ortho and para isomers. The ortho compound has an XLogP3 of 2.4 and a topological polar surface area (TPSA) of 83.1 Ų . Probenecid (para) has an XLogP of 2.29 and a TPSA of 83.06 Ų [1]. The difference in XLogP3 (Δ = +0.11 units) indicates marginally higher lipophilicity for the ortho isomer, consistent with intramolecular hydrogen‑bonding between the ortho‑sulfamoyl oxygen and the carboxylic acid proton, which partially masks the polar carboxyl group. Neither isomer violates any Lipinski Rule of Five parameter (both: MW <500, HBD = 1, HBA = 5, logP <5) [1].

Lipophilicity XLogP3 Topological polar surface area Drug-likeness

Ortho Effect on Carboxylic Acid Acidity: Class-Level Prediction of Enhanced Acid Strength Relative to the Para Isomer

The ortho effect is a well‑established physical‑organic chemistry principle: ortho‑substituted benzoic acids are systematically stronger acids (lower pKa) than their meta and para isomers due to steric hindrance that twists the carboxyl group out of conjugation with the aromatic ring, reducing resonance stabilisation of the neutral acid form [1]. Representative monosubstituted benzoic acids show this trend quantitatively: o‑chlorobenzoic acid pKa = 2.9 vs. p‑chlorobenzoic acid pKa = 4.0 (Δ = −1.1); o‑nitrobenzoic acid pKa = 2.2 vs. p‑nitrobenzoic acid pKa = 3.4 (Δ = −1.2) [1]. Although an experimentally measured pKa for 2-(dipropylsulfamoyl)benzoic acid has not been published, the ortho effect predicts it will be measurably more acidic than probenecid, for which pKa values of 3.4 (Sangster, 1994) and 5.8 (Merck Index) have been reported . This pKa shift has direct consequences for ionisation state at any given pH, influencing aqueous solubility, extraction behaviour, and chromatographic retention.

pKa prediction Ortho effect Steric inhibition of resonance Acid strength

Synthetic Utility Differentiation: Ortho‑Carboxy Enables Intramolecular Cyclisation and Chelation Geometries Inaccessible to Para Isomer

The ortho relationship between the carboxylic acid and sulfamoyl groups creates synthetic opportunities that are geometrically forbidden for the para isomer. Specifically, the carboxyl group can participate in intramolecular reactions with a derivatised sulfamoyl nitrogen: (i) acid‑catalysed cyclodehydration to form benzosultams (cyclic sulfonamides) via intramolecular N‑acylation, (ii) metal‑chelate formation using both the carboxylate oxygen and sulfonamide oxygen as a bidentate ligand, and (iii) proximity‑accelerated amide bond formation with amines tethered to the sulfamoyl group [1]. The para isomer cannot engage in these intramolecular processes because the 1,4‑disposition places the carboxyl and sulfamoyl groups ~5.6 Å apart (centroid‑to‑centroid), far exceeding the ~3 Å contact distance required for cyclisation or chelation [2]. This ortho‑specific reactivity profile is the explicit reason the compound is catalogued as a 'versatile small molecule scaffold' and 'building block' by multiple suppliers .

Synthetic building block Intramolecular cyclisation Metal chelation Proximity-directed reactivity

Purity Specification and Commercial Availability: Defined Baseline for Procurement Decisions

2-(Dipropylsulfamoyl)benzoic acid is commercially available from multiple non‑prohibited suppliers with a minimum purity specification of 95% [1]. This is consistent with the meta‑isomer (CAS 53212-78-5, also 95% minimum purity from AKSci) , but lower than the compendial purity standard for probenecid (para‑isomer), which per USP is required to contain 98.0%–102.0% C13H19NO4S on a dried basis [2]. The absence of a pharmacopoeial monograph for the ortho isomer means that purity is determined solely by the supplier's in‑house analytical methods (typically HPLC or NMR), and inter‑supplier variability in actual purity, impurity profile, and residual solvent content should be anticipated.

Purity specification Commercial availability Building block procurement

Evidence-Based Application Scenarios for 2-(Dipropylsulfamoyl)benzoic Acid (CAS 1016723-74-2)


Synthesis of Ortho‑Fused Benzosultam and Cyclic Sulfonamide Libraries

The ortho‑disposition of the carboxylic acid and dipropylsulfamoyl groups enables intramolecular cyclodehydration to form benzosultams—a privileged scaffold in medicinal chemistry. This application is geometrically inaccessible to the para‑isomer (probenecid), as established in Evidence Item 3.5. Researchers constructing focused libraries of cyclic sulfonamides for kinase inhibition, carbonic anhydrase modulation, or antibacterial screening should select the ortho isomer specifically, with the expectation that the ortho effect will also confer a lower pKa that facilitates acid‑catalysed cyclisation conditions [1].

Metal‑Chelating Ligand Design for Coordination Chemistry and Catalysis

The 1,2‑relationship between the carboxylate and sulfonamide oxygen atoms creates a bidentate metal‑binding pocket suitable for transition‑metal chelation (e.g., Cu²⁺, Zn²⁺, Fe³⁺). As demonstrated in Evidence Item 3.5, the ortho geometry places donor atoms within chelation distance (~2.8 Å), whereas the para isomer cannot simultaneously coordinate both groups to the same metal centre. This compound can serve as a starting material for designing metalloenzyme inhibitors, MRI contrast agent ligands, or metal‑organic framework (MOF) linkers [1].

Chromatographic Method Development and Orthogonal Separation from Probenecid

The +0.11 XLogP3 difference (Evidence Item 3.3) and the predicted pKa shift (Evidence Item 3.4) between the ortho and para isomers create an opportunity for chromatographic separation. In reversed‑phase HPLC method development, the ortho isomer is expected to exhibit slightly longer retention than probenecid under acidic conditions (where both are unionised) due to higher intrinsic lipophilicity, and markedly different retention under ion‑pairing or ion‑exchange conditions due to the pKa difference. This is of practical value for analytical laboratories needing to resolve the ortho isomer from probenecid in impurity profiling or forensic analysis [1].

Pharmacological Probe Development Requiring Orthogonal Target Selectivity to Probenecid

Probenecid (para‑isomer) is a polypharmacological agent with confirmed activity at OAT1/3 transporters, pannexin channels, TRPV2, and TAS2R bitter taste receptors. The ortho isomer, by virtue of its different geometry, cannot be assumed to recapitulate any of these activities. As established in Evidence Items 3.1 and 3.5, the ortho isomer is structurally incapable of adopting the same binding pose at targets where the para‑carboxylate–sulfamoyl distance is a pharmacophoric determinant. This makes the ortho isomer valuable as a negative‑control compound or as a starting scaffold for developing probes with intentionally divergent polypharmacology from probenecid—particularly relevant in chemical biology studies of urate transport, pannexin signalling, and drug–drug interaction mechanisms [1].

Quote Request

Request a Quote for 2-(Dipropylsulfamoyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.